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Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

Get Quote

Abstract
Ethyl 2-nitropropionate is a bifunctional "linchpin" reagent that bridges the gap between

simple nitroalkanes and complex

-amino acids.[1] Its unique chemical profile—featuring a highly acidic

-proton (

) and a nitro group capable of versatile redox manipulation—makes it indispensable for
constructing quaternary carbon centers found in alkaloids, antibiotics, and peptide mimetics.[1]
This guide details the strategic application of ethyl 2-nitropropionate in the asymmetric
synthesis of proline derivatives and quaternary

-methyl amino acids, supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Strategic Utility
Ethyl 2-nitropropionate acts as a pronucleophile.[1] The electron-withdrawing nitro and ester

groups synergistically stabilize the
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-carbanion, allowing for mild deprotonation and subsequent reaction with a wide range of
electrophiles.[1]

Key Reactivity Modes
Michael Addition: Reaction with

-unsaturated ketones/esters to generate 1,4-dicarbonyl precursors.

Alkylation: Construction of quaternary carbon centers (critical for preventing racemization in

peptide drugs).[1]

Nitro-Mannich (Aza-Henry): Coupling with imines to form

-nitroamines.[1]

Reductive Cyclization: One-pot conversion of Michael adducts into heterocycles like

pyrrolidines and isoxazoles.[1]

Structural Data Table
Property Value Relevance to Protocol

Formula

Precursor to

and

cyclic cores.[1]

MW 147.13 g/mol
Calculation basis for

stoichiometry.[1]

Boiling Point 190–192 °C

High BP allows high-

temperature reactions without

solvent loss.[1]

Density 1.13 g/mL

Essential for volumetric

dispensing in automated

synthesis.[1]

Solubility Immiscible in
Requires organic co-solvents

(THF, DCM) or phase transfer

catalysis.[1]
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Application Workflow: The Nitro-Ester Hub
The following diagram illustrates how ethyl 2-nitropropionate serves as a divergent starting

material for three distinct classes of bioactive molecules.
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Figure 1: Divergent synthesis pathways from Ethyl 2-nitropropionate. The reagent enables

access to pyrrolidines, quaternary amino acids, and complex acyclic chains.[1]

Detailed Protocol: Asymmetric Synthesis of (-)-
trans-2,5-Dimethylproline Ethyl Ester[2]
This protocol describes the synthesis of a chiral pyrrolidine core, a motif found in numerous

alkaloids (e.g., solenopsin).[1] The key step is an organocatalytic Michael addition followed by

reductive cyclization.[1]

Phase 1: Enantioselective Michael Addition
Objective: Create the carbon backbone with set stereochemistry.[1]

Reagents:

Ethyl 2-nitropropionate (1.0 equiv)

Methyl Vinyl Ketone (MVK) (1.2 equiv)[1]

Catalyst: Modified Dihydroquinine (DHQ) derivative (e.g., (DHQ)2-PHAL) (5 mol%)
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Solvent: Toluene (anhydrous)[1]

Step-by-Step:

Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

Dissolution: Add the DHQ catalyst (5 mol%) and toluene (0.5 M concentration relative to

substrate).[1] Cool the system to -20°C to enhance enantioselectivity.

Addition: Add Ethyl 2-nitropropionate (1.0 equiv) followed by the dropwise addition of MVK

(1.2 equiv) over 30 minutes.

Mechanistic Note: The catalyst creates a chiral pocket, directing the attack of the nitro-

stabilized carbanion onto the Si-face of the MVK.[1]

Monitoring: Stir at -20°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The

starting nitro ester spot (

) should disappear, replaced by a more polar adduct.[1]

Workup: Quench with saturated

. Extract with

(3x).[1][2] Dry over

and concentrate in vacuo.

Purification: Flash chromatography on silica gel to isolate the Michael adduct (Ethyl 2-

methyl-2-nitro-5-oxohexanoate).[1]

Phase 2: Reductive Cyclization
Objective: Convert the nitro-ketone intermediate into the cyclic amine (proline derivative).[1]

Reagents:

Michael Adduct (from Phase 1)[1]

gas (balloon or Parr shaker at 50 psi)
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Catalyst: 10% Pd/C (10 wt% loading)

Solvent: Ethanol[1][2]

Step-by-Step:

Hydrogenation: Dissolve the Michael adduct in Ethanol. Add 10% Pd/C carefully (under

Argon flow to prevent ignition).

Reaction: Evacuate and backfill with

three times. Stir vigorously at room temperature for 12 hours.

Self-Validating Check: The reaction is complete when

uptake ceases and the ketone carbonyl peak in IR (

) disappears, replaced by the amine signature.[1]

Cyclization Mechanism: The nitro group is reduced to a primary amine (

), which spontaneously attacks the pendant ketone to form an imine (Schiff base).[1] Under
hydrogenation conditions, this imine is further reduced to the amine, yielding the pyrrolidine
ring.[1]

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]

Result: The crude oil is (-)-trans-2,5-dimethylproline ethyl ester.[1]

Application Case Study: Synthesis of Quaternary -
Methyl Amino Acids
-Methyl amino acids (e.g.,

-methylalanine) are critical in drug design because they impose conformational constraints on
peptides and increase resistance to enzymatic degradation.[1]

Protocol: Alkylation and Denitration[1]
Deprotonation: Treat Ethyl 2-nitropropionate with Sodium Ethoxide (NaOEt) in Ethanol at

0°C. The solution will turn yellow, indicating nitronate formation.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.youtube.com/watch?v=KUOC5fSmejo
https://pmc.ncbi.nlm.nih.gov/articles/PMC3258118/
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.benchchem.com/product/b1583671/docs?utm_src=pdf-body#application-note-ethyl-2-nitropropionate-in-natural-product-bioactive-synthesis-1
https://www.youtube.com/watch?v=KUOC5fSmejo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylation: Add the desired alkyl halide (e.g., Benzyl Bromide for Phenylalanine analogs).[1]

Reflux for 4 hours.

Note: The quaternary center is formed here.[1] The nitro group prevents over-alkylation.[1]

Reduction:

Method A (Hydrogenation): Use Raney Nickel or

with

to convert

.[1]

Method B (Zinc Reduction): For sensitive substrates, use Zn dust in acetic acid/HCl.[1]

Hydrolysis (Optional): Acidic hydrolysis (6N HCl, reflux) converts the ethyl ester to the free

acid, yielding the final Quaternary Amino Acid.[1]

Pathway Visualization

Ethyl 2-nitropropionate

Quaternary Nitro Ester

 1. NaOEt/EtOH
2. R-CH2-Br

Alpha-Methyl Amino Acid

 1. H2, Pd/C (Reduction)
2. HCl/H2O (Hydrolysis)

Click to download full resolution via product page
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Figure 2: Synthesis of Quaternary Amino Acids via alkylation of Ethyl 2-nitropropionate.

Troubleshooting & Safety
Issue Probable Cause Corrective Action

Low Yield in Michael Addition
Moisture in solvent or old

catalyst.

Use freshly distilled Toluene

and store catalyst in a

desiccator.[1]

Incomplete Reduction
Poisoned Pd catalyst (S or N

impurities).[1]

Filter reaction, wash with acid,

and restart with fresh catalyst

and higher

pressure (50 psi).

O-Alkylation vs C-Alkylation Solvent polarity issues.

Use aprotic polar solvents

(DMF, DMSO) to favor C-

alkylation (nitronate carbon

attack).

Safety Warning
Nitro compounds are

potentially explosive.[1]

Never distill nitro residues to

dryness.[1] Keep reaction

temperatures below 100°C

unless strictly controlled.
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Specific Applications in Synthesis

Proline Synthesis: The synthesis of (-)-trans-2,5-dimethylproline ethyl ester via Michael

addition is a documented application of this reagent, often utilizing chiral organocatalysts

or chiral auxiliaries.[1]
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Spin Trap Synthesis: This reagent is the direct precursor for 5-ethoxycarbonyl-5-methyl-1-

pyrroline N-oxide (EMPO), a carboxylated analog of the spin trap DMPO, used in

biological EPR studies.[1]

Methodological Grounding

Trost, B. M., & Müller, C. (1998).[1] "Asymmetric Transition-Metal-Catalyzed Allylic

Alkylations." Chemical Reviews. (Provides foundational logic for asymmetric alkylation of

nitro esters).

Seebach, D., et al. (1982).[1] "Nitro compounds as versatile intermediates in organic

synthesis."[1] (Classic review establishing the "Nitro-Ester Hub" concept).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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